molecular formula C19H22N2O6S B296216 methyl 2-({[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetyl}amino)benzoate

methyl 2-({[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetyl}amino)benzoate

Cat. No.: B296216
M. Wt: 406.5 g/mol
InChI Key: LSUWBLOWXHFSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a sulfonyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-methoxy-3-methylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Amidation: The sulfonyl chloride is then reacted with N-methylglycine to form the sulfonamide intermediate.

    Esterification: The final step involves the esterification of the sulfonamide intermediate with methyl 2-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methylphenyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzoate esters.

Scientific Research Applications

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-({[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates of enzymes, allowing it to inhibit enzyme activity. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Similar structure but lacks the sulfonyl and glycine groups.

    Acetamide, N-(4-methoxyphenyl)-2-methoxy-: Contains a methoxy group and an acetamide group but lacks the sulfonyl and benzoate ester groups.

Uniqueness

Methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, allows for interactions with biological targets that are not possible with simpler compounds.

This detailed article provides a comprehensive overview of methyl 2-({[[(4-methoxy-3-methylphenyl)sulfonyl](methyl)amino]acetyl}amino)benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 2-[[2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetyl]amino]benzoate

InChI

InChI=1S/C19H22N2O6S/c1-13-11-14(9-10-17(13)26-3)28(24,25)21(2)12-18(22)20-16-8-6-5-7-15(16)19(23)27-4/h5-11H,12H2,1-4H3,(H,20,22)

InChI Key

LSUWBLOWXHFSMB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

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